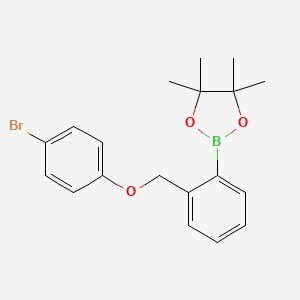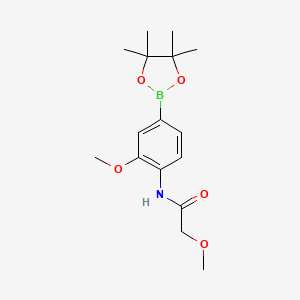![molecular formula C7H6ClN3 B8085668 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8085668.png)
3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine is a chemical compound characterized by a pyrazolo[1,5-a]pyrimidine core structure with a chloromethyl group attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group, resulting in the formation of 3-(carboxymethyl)pyrazolo[1,5-a]pyrimidine.
Reduction: Reduction reactions can reduce the chloromethyl group to a methylene group.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and hydroxide ions (OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)pyrazolo[1,5-a]pyrimidine
Reduction: 3-(Methyl)pyrazolo[1,5-a]pyrimidine
Substitution: 3-(Aminomethyl)pyrazolo[1,5-a]pyrimidine, 3-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidine
Applications De Recherche Scientifique
3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific structural features. Similar compounds include:
3-(Chloromethyl)benzoic acid: A benzoic acid derivative with a chloromethyl group.
3-(Chloromethyl)pyridine: A pyridine derivative with a chloromethyl group.
3-(Chloromethyl)quinoline: A quinoline derivative with a chloromethyl group.
These compounds share the chloromethyl functional group but differ in their core structures, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
3-(chloromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKXWOAANIKTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CCl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![B-[4-[[(3-chlorophenyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B8085594.png)
![Benzamide, N-[4-(1-methylethyl)phenyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B8085600.png)
![Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-](/img/structure/B8085601.png)


![Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-](/img/structure/B8085624.png)


![Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085656.png)





